molecular formula C11H15NOS B4413921 2-methylsulfanyl-N-propylbenzamide

2-methylsulfanyl-N-propylbenzamide

Cat. No.: B4413921
M. Wt: 209.31 g/mol
InChI Key: KESURMDZQOKNBK-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-N-propylbenzamide is a synthetic benzamide derivative featuring a methylsulfanyl substituent. This compound is part of a class of sulfur-containing molecules that are of significant interest in modern medicinal chemistry and drug discovery efforts. Sulfur-containing motifs, such as the methylsulfanyl group, are frequently employed in drug design to fine-tune properties like metabolic stability, binding affinity, and conformational restraint . The core benzamide structure is a privileged scaffold in pharmaceuticals, often contributing to biological activity through molecular interactions such as hydrogen bonding. Researchers may investigate this compound as a building block for the synthesis of more complex molecules or as a candidate for evaluating biological activity in various assays. Related benzamide and sulfonamide compounds have been synthesized using modern, efficient methods such as one-pot reactions under sonication, which can offer improved yields and shorter reaction times . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methylsulfanyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESURMDZQOKNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-propylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-methylsulfanyl-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided lists several benzamide and aromatic derivatives with structural similarities to 2-methylsulfanyl-N-propylbenzamide.

Table 1: Substituent Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Substituent(s) Functional Group Impact
2-Methylsulfanyl-N-propylbenzamide Benzamide 2-SCH₃, N-propyl Enhanced lipophilicity (SCH₃), moderate solubility (propyl)
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide Benzamide 2-CH₃, N-(3-isopropoxyphenyl) Increased steric bulk (isopropoxy), reduced polarity
3-Methyl-4-(methylsulfinyl)-Phenol Phenol 4-SOCH₃, 3-CH₃ Polar sulfinyl group (SOCH₃), acidic phenol
3-Methyl-4-methylsulfonylphenol Phenol 4-SO₂CH₃, 3-CH₃ High polarity (sulfonyl), strong acidity

Key Findings:

Substituent Electronic Effects: The methylsulfanyl group in 2-methylsulfanyl-N-propylbenzamide is less polar than sulfinyl (SOCH₃) or sulfonyl (SO₂CH₃) groups in phenolic analogs (e.g., 3-methyl-4-(methylsulfinyl)-phenol), which impacts solubility and reactivity . The N-propyl chain in the target compound provides moderate hydrophobicity compared to the isopropoxy group in 2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide, which introduces steric hindrance.

Physicochemical Properties: Lipophilicity (logP): Methylsulfanyl derivatives typically exhibit higher logP values than sulfonyl/sulfinyl analogs due to reduced polarity. Stability: Sulfonyl groups (e.g., in 3-methyl-4-methylsulfonylphenol) confer oxidative stability, whereas methylsulfanyl groups may be prone to oxidation under harsh conditions.

Synthetic Utility: Benzamides with alkyl chains (e.g., N-propyl) are often intermediates in drug discovery, while phenolic sulfonyl/sulfinyl derivatives are utilized in agrochemicals or as metabolic intermediates .

Limitations of Available Data

Q & A

Q. What are the established synthetic routes for 2-methylsulfanyl-N-propylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis of 2-methylsulfanyl-N-propylbenzamide typically involves a tandem one-pot reaction under sonication, as demonstrated for structurally analogous sulfonamide benzamides . Key steps include:

  • Sulfanyl group incorporation : Reacting a benzamide precursor with a methylsulfanyl donor (e.g., thiourea or thiols) under acidic or basic conditions.
  • Propylamine coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct nucleophilic substitution.
  • Optimization : Sonication reduces reaction time and improves homogeneity, while purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.

Q. Critical parameters :

ParameterImpact on Yield/Purity
Solvent polarityHigher polarity (DMF, DMSO) favors amidation but complicates purification.
TemperatureElevated temps (60–80°C) accelerate coupling but risk side reactions.
CatalystPd/C or Ni catalysts may reduce disulfide byproducts in sulfur-containing analogs .

Q. How can researchers validate the structural integrity of 2-methylsulfanyl-N-propylbenzamide post-synthesis?

A multi-technique approach is recommended:

  • Spectroscopy :
    • NMR : 1H^1H NMR should show characteristic peaks: δ 1.5–1.7 ppm (propyl CH2_2), δ 2.5 ppm (S–CH3_3), and δ 7.3–8.1 ppm (aromatic protons) .
    • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~2550 cm1^{-1} (S–CH3_3) confirm functional groups.
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis (e.g., SHELXL refinement ) resolves bond lengths (C–S: ~1.8 Å) and torsional angles.
  • Mass spectrometry : ESI-MS should match the molecular ion [M+H]+^+ at m/z 237.1 (calculated for C11_{11}H15_{15}NOS2_2).

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of 2-methylsulfanyl-N-propylbenzamide?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~5.4 eV) correlate with stability and charge-transfer potential .
  • Reactivity sites : Natural bond orbital (NBO) analysis identifies the sulfanyl sulfur and amide oxygen as nucleophilic centers.
  • Solvent effects : PCM models simulate solubility trends, aligning with experimental logP values (~2.8 in octanol/water).

Validation : Compare computed vs. experimental UV-Vis spectra (λmax_{\text{max}} ~270 nm) and XRD bond lengths (<0.02 Å deviation) .

Q. How can researchers resolve contradictions in biological activity data for sulfanyl benzamide derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Experimental design : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
  • Solubility limitations : Poor aqueous solubility (logS ≈ -4.2) may reduce bioavailability. Use DMSO stocks ≤0.1% to avoid cytotoxicity.
  • Metabolic interference : Cytochrome P450 enzymes may metabolize the sulfanyl group, altering activity. Mitigate via:
    • Structural analogs : Replace S–CH3_3 with sulfonyl or sulfonamide groups to enhance stability .
    • Co-administration : Combine with CYP inhibitors (e.g., ketoconazole) in in vivo models.

Q. What strategies optimize the crystallinity of 2-methylsulfanyl-N-propylbenzamide for XRD studies?

  • Recrystallization solvents : Use ethyl acetate/hexane (3:1) for slow evaporation, yielding plate-like crystals.
  • Hydrogen bonding : Intramolecular N–H···O bonds (2.1 Å) and intermolecular C–H···π interactions stabilize the lattice .
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL-2018 , achieving R1_1 < 0.05.

Q. How do substituent modifications (e.g., halogenation) alter the physicochemical and biological profile of 2-methylsulfanyl-N-propylbenzamide?

Systematic SAR studies reveal:

ModificationEffect on PropertyBiological Impact
4-Fluoro ↑ logP (3.1)Enhanced blood-brain barrier penetration .
3-Nitro ↓ Solubility (-5.1)Reduced antifungal activity (MIC > 128 µg/mL) .
2-Iodo ↑ PolarizabilityImproved radiosensitization in cancer models .

Q. What analytical methods quantify trace impurities in 2-methylsulfanyl-N-propylbenzamide batches?

  • HPLC-DAD : C18 column (5 µm, 250 mm), gradient elution (ACN:H2_2O + 0.1% TFA), detects ≤0.1% disulfide dimers.
  • LC-MS/MS : MRM transitions (m/z 237 → 154) confirm identity; LOQ = 10 ng/mL.
  • Elemental analysis : %C, %N deviations >0.3% indicate incomplete purification .

Q. What are the best practices for storing 2-methylsulfanyl-N-propylbenzamide to prevent degradation?

  • Temperature : Store at -20°C under argon; room temperature storage leads to 10% decomposition in 6 months.
  • Light sensitivity : Amber vials prevent photolytic cleavage of the S–CH3_3 bond.
  • Humidity control : Silica gel desiccators maintain stability (water content <0.5%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.